An In-depth Technical Guide to 2-amino-N-(3,4-dimethylphenyl)acetamide
An In-depth Technical Guide to 2-amino-N-(3,4-dimethylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of modern drug discovery is one of intricate molecular puzzles, where understanding the fundamental characteristics of novel chemical entities is paramount. This guide provides a comprehensive technical overview of 2-amino-N-(3,4-dimethylphenyl)acetamide, a compound of interest within the broader class of N-arylacetamides. While specific experimental data for this particular molecule is not extensively available in public literature, this document synthesizes established principles of organic chemistry, data from closely related analogues, and predictive methodologies to offer a robust scientific resource. Our objective is to equip researchers with the foundational knowledge necessary to approach the synthesis, characterization, and potential biological evaluation of this compound with confidence and scientific rigor.
Compound Identification and Core Registry Data
Chemical Name: 2-amino-N-(3,4-dimethylphenyl)acetamide CAS Number: 117044-52-7 Molecular Formula: C₁₀H₁₄N₂O Molecular Weight: 178.23 g/mol
Table 1: Key Registry Information
| Identifier | Value | Source |
| CAS Number | 117044-52-7 | BLDpharm[1] |
| Molecular Formula | C₁₀H₁₄N₂O | Calculated |
| Molecular Weight | 178.23 g/mol | Calculated |
| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)CN)C | Calculated |
| InChI Key | Not available |
Physicochemical Properties: Predictions and Analog-Based Insights
Table 2: Predicted and Analog-Derived Physicochemical Properties
| Property | Predicted/Inferred Value | Basis for Estimation |
| Melting Point | Likely in the range of 100-180 °C | Based on melting points of similar N-arylacetamides. |
| Boiling Point | > 300 °C (decomposes) | N-arylamides often have high boiling points[2]. |
| Solubility | Sparingly soluble in water; Soluble in methanol, ethanol, DMSO | General solubility trends for N-arylacetamides. |
| pKa (amine) | Estimated 8-9 | Based on the pKa of the primary amino group in similar structures. |
| LogP | Estimated 1.5 - 2.5 | Calculated based on molecular structure; reflects moderate lipophilicity. |
Synthesis Methodology: A Guided Protocol
The synthesis of 2-amino-N-(3,4-dimethylphenyl)acetamide can be logically approached through a two-step sequence common for N-arylacetamides. This involves the initial acylation of 3,4-dimethylaniline followed by nucleophilic substitution with an amino group equivalent.
Proposed Synthetic Pathway
The proposed synthesis involves two key transformations:
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N-Acylation: Reaction of 3,4-dimethylaniline with chloroacetyl chloride to form the intermediate, 2-chloro-N-(3,4-dimethylphenyl)acetamide.
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Amination: Subsequent reaction of the chloro-intermediate with an ammonia source to yield the final product.
Caption: Proposed two-step synthesis of 2-amino-N-(3,4-dimethylphenyl)acetamide.
Step-by-Step Experimental Protocol
PART A: Synthesis of 2-chloro-N-(3,4-dimethylphenyl)acetamide (Intermediate)
This procedure is adapted from general methods for the synthesis of 2-chloro-N-arylacetamides.
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3,4-dimethylaniline (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base, such as triethylamine (1.1 eq) or pyridine (1.1 eq), to the solution. Cool the mixture to 0 °C in an ice bath.
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Addition of Acylating Agent: Slowly add a solution of chloroacetyl chloride (1.05 eq) in the same dry solvent to the stirred mixture via the dropping funnel over 30-60 minutes. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.
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Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aniline is consumed.
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Work-up and Isolation: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloro-N-(3,4-dimethylphenyl)acetamide.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford the pure intermediate as a solid.
PART B: Synthesis of 2-amino-N-(3,4-dimethylphenyl)acetamide (Final Product)
This protocol is based on standard amination procedures for α-halo amides.
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Reaction Setup: In a sealed pressure vessel, dissolve the purified 2-chloro-N-(3,4-dimethylphenyl)acetamide (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF).
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Addition of Ammonia Source: Add a source of ammonia. A concentrated aqueous solution of ammonium hydroxide (a large excess, e.g., 10-20 eq) is a common choice. Alternatively, for a more controlled reaction, sodium azide can be used to form an azido intermediate, which is then reduced to the primary amine (e.g., using H₂/Pd-C or triphenylphosphine/water).
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Reaction Conditions: Seal the vessel and heat the mixture to a temperature between 60-100 °C. The reaction time will vary depending on the chosen ammonia source and temperature and should be monitored by TLC.
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Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. If an aqueous ammonia solution was used, remove the solvent under reduced pressure. The resulting residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then dried and concentrated.
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Purification: The crude 2-amino-N-(3,4-dimethylphenyl)acetamide can be purified by column chromatography on silica gel or by recrystallization to yield the final product.
Analytical Characterization
While specific spectra for 2-amino-N-(3,4-dimethylphenyl)acetamide are not available in the searched literature, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds. Commercial suppliers indicate the availability of NMR, HPLC, and LC-MS data for this compound, which would be essential for definitive structural confirmation[1].
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Key Signals and Features |
| ¹H NMR | - Two singlets for the two methyl groups on the phenyl ring (δ ~2.2-2.4 ppm). - A singlet for the methylene protons (CH₂) adjacent to the amino group (δ ~3.3-3.6 ppm). - A broad singlet for the primary amine protons (NH₂) (variable chemical shift). - A singlet for the amide proton (NH) (δ ~8.0-9.5 ppm). - Aromatic protons appearing in the range of δ ~7.0-7.6 ppm. |
| ¹³C NMR | - Signals for the two methyl carbons (δ ~19-21 ppm). - A signal for the methylene carbon (δ ~45-50 ppm). - A signal for the amide carbonyl carbon (δ ~168-172 ppm). - Aromatic carbon signals in the range of δ ~115-140 ppm. |
| IR (Infrared) | - N-H stretching vibrations for the primary amine and amide groups (~3100-3400 cm⁻¹). - C=O stretching vibration of the amide (~1650-1680 cm⁻¹). - N-H bending vibration (~1550-1650 cm⁻¹). - C-N stretching vibrations (~1200-1350 cm⁻¹). |
| Mass Spec. (MS) | - A molecular ion peak [M]⁺ at m/z = 178. - Fragmentation patterns corresponding to the loss of the aminoacetyl group and cleavage of the amide bond. |
Potential Applications in Drug Development and Research
The N-phenylacetamide scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of biologically active compounds[3]. Derivatives of this class have shown promise in various therapeutic areas.
Areas of Potential Pharmacological Interest
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Anti-inflammatory Activity: Many acetamide derivatives are known to exhibit anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes[4].
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Anticancer Activity: The antiproliferative effects of arylacetamides against various cancer cell lines have been documented[5].
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Antimicrobial and Antifungal Activity: The acetamide moiety is present in numerous compounds with demonstrated antimicrobial and antifungal properties.
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Butyrylcholinesterase (BChE) Inhibition: Substituted acetamide derivatives have been investigated as potential inhibitors of BChE, an enzyme implicated in the progression of Alzheimer's disease[6].
Caption: Potential research applications of 2-amino-N-(3,4-dimethylphenyl)acetamide.
Safety and Handling
Specific toxicological data for 2-amino-N-(3,4-dimethylphenyl)acetamide is not available, and it is noted that its chemical, physical, and toxicological properties have not been thoroughly investigated[3]. Therefore, this compound should be handled with the utmost care, assuming it is potentially hazardous. Standard laboratory safety protocols for handling new chemical entities should be strictly followed.
General Safety Precautions:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
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Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
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Handling: Avoid direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Conclusion and Future Directions
2-amino-N-(3,4-dimethylphenyl)acetamide represents an intriguing, yet underexplored, member of the N-arylacetamide family. This guide has provided a comprehensive, albeit predictive, framework for its synthesis, characterization, and potential applications. The true value of this compound will be unlocked through rigorous experimental investigation. Future research should focus on:
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Definitive Synthesis and Characterization: Performing the proposed synthesis and obtaining detailed analytical data (NMR, IR, MS, and elemental analysis) to confirm the structure and purity.
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Physicochemical Profiling: Experimentally determining key properties such as melting point, solubility, and pKa.
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Biological Screening: Evaluating the compound in a panel of relevant biological assays to explore its potential as an anti-inflammatory, anticancer, or antimicrobial agent.
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Toxicological Assessment: Conducting in vitro and in vivo studies to ascertain the safety profile of the compound.
By building upon the foundational knowledge presented in this guide, the scientific community can begin to elucidate the true potential of 2-amino-N-(3,4-dimethylphenyl)acetamide in the ongoing quest for novel therapeutic agents.
References
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Al-Bayati, R. I. H., et al. DENSITY FUNCTIONAL THEORY, DOCKING, SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 2-(2-ARYL AMINO) PHENYL ACETAMIDE DERIVATIVES. CyberLeninka. Available from: [Link]
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Zhang, Y., et al. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Scientific Reports, vol. 13, no. 1, 25 Mar. 2023, p. 4849. Available from: [Link]
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de Faria, A. R., et al. Pharmacological and physicochemical profile of arylacetamides as tools against human cancers. Naunyn-Schmiedeberg's Archives of Pharmacology, vol. 392, no. 10, 1 Oct. 2019, pp. 1217–1227. Available from: [Link]
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- 5. Pharmacological and physicochemical profile of arylacetamides as tools against human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
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